N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5-dimethylphenoxy)propanamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5-dimethylphenoxy)propanamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a benzodioxole ring, a dimethylphenoxy group, and a propanamide moiety, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5-dimethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-6-13(2)8-16(7-12)24-14(3)19(21)20-10-15-4-5-17-18(9-15)23-11-22-17/h4-9,14H,10-11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUGAPSHMCUFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NCC2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5-dimethylphenoxy)propanamide typically involves multiple steps:
Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Preparation of 3,5-Dimethylphenoxy Group: This group can be synthesized by reacting 3,5-dimethylphenol with an appropriate halogenated compound, such as 1-bromo-2-chloropropane, under basic conditions.
Coupling Reaction: The benzodioxole and dimethylphenoxy intermediates are then coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5-dimethylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or dimethylphenoxy rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated compounds, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmacological Research
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5-dimethylphenoxy)propanamide has shown potential in the modulation of biological pathways related to pain and inflammation. Its pharmacological properties are primarily attributed to its ability to bind to specific receptors or enzymes.
Case Study: Pain Modulation
Research indicates that this compound may act as an analgesic by modulating ion channels involved in pain perception. In vitro studies have demonstrated its efficacy in reducing pain responses in animal models, suggesting potential applications in pain management therapies.
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties that may be beneficial in treating conditions such as arthritis or other inflammatory disorders. Studies have shown a reduction in inflammatory markers when this compound is administered in controlled experiments.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Analgesic | Modulation of ion channels | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Antimicrobial | Disruption of microbial cell membranes |
Synthesis and Chemical Applications
The synthesis of this compound involves multi-step organic reactions that can serve as intermediates for creating more complex molecules used in pharmaceuticals.
Synthesis Overview
The synthetic pathway typically includes:
- Formation of the benzodioxole core through cyclization reactions.
- Introduction of the dimethylphenoxy group via etherification.
- Final amidation step to yield the propanamide structure.
Potential Therapeutic Applications
Given its diverse biological activities, this compound could be explored for therapeutic applications beyond pain relief and inflammation. Its interactions with various molecular targets suggest possibilities in cancer therapy and antimicrobial treatments.
Table 2: Comparison with Related Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethylphenoxy)acetamide | Anticancer properties | Different phenoxy substituent |
| N-(1,3-benzodioxol-5-ylmethyl)-2-(2,6-dimethylphenoxy)acetamide | Antimicrobial activity | Variation in phenoxy positioning |
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5-dimethylphenoxy)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5-dimethylphenoxy)acetamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5-dimethylphenoxy)butanamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5-dimethylphenoxy)pentanamide
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5-dimethylphenoxy)propanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its benzodioxole ring and dimethylphenoxy group contribute to its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5-dimethylphenoxy)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C18H22N2O4
- Molecular Weight : 342.38 g/mol
Table 1: Physical Properties
| Property | Value |
|---|---|
| Appearance | White powder |
| Melting Point | 153 - 154 °C |
| Solubility | Soluble in organic solvents |
| Assay | 95.00 - 100.00% |
The biological activity of this compound is believed to involve interactions with specific molecular targets within the body. Research indicates that the compound may modulate various signaling pathways through its interaction with enzymes and receptors.
Potential Targets:
- Enzymes : The benzodioxole moiety may interact with cytochrome P450 enzymes, potentially influencing drug metabolism.
- Receptors : The compound may exhibit affinity towards certain G-protein coupled receptors (GPCRs), which are pivotal in many physiological processes.
Case Studies and Research Findings
-
Anticancer Activity :
- A study published in Journal of Medicinal Chemistry investigated the anticancer properties of similar benzodioxole derivatives. The results indicated that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells through caspase activation mechanisms.
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-2-(3,5-dimethylphenoxy)propanamide, and how can reaction efficiency be improved?
- Methodological Answer : Multi-step synthesis typically involves coupling the benzodioxole moiety with a 3,5-dimethylphenoxy-propanamide backbone. Key steps include:
- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) for coupling the benzodioxol-5-ylmethylamine to the carboxylic acid derivative of 2-(3,5-dimethylphenoxy)propanoic acid .
- Purification : Employ column chromatography (silica gel, gradient elution) or membrane separation technologies (e.g., nanofiltration) to isolate high-purity product .
- Optimization : Apply design of experiments (DoE) to optimize reaction time, temperature, and stoichiometry, reducing byproducts .
Q. How can researchers structurally characterize this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions (e.g., benzodioxol methylene protons at δ 4.2–5.1 ppm, dimethylphenoxy groups at δ 6.7–7.1 ppm) .
- HPLC-MS : Validate purity (>98%) and molecular weight (e.g., ESI-MS for [M+H] ion) .
- X-ray crystallography : Resolve stereochemical ambiguities, if applicable, by growing single crystals in ethanol/water mixtures .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- Enzyme inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Receptor binding : Perform radioligand displacement assays for GPCRs (e.g., serotonin receptors, given the benzodioxol group’s similarity to neurotransmitter analogs) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic and target interaction profiles?
- Methodological Answer :
- ADME prediction : Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and metabolic stability .
- Molecular docking : Simulate binding to putative targets (e.g., COX-2, MAP kinases) using AutoDock Vina or Schrödinger Suite .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., GROMACS) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from independent studies (Table 1) and apply statistical tools (e.g., random-effects models) to identify outliers .
- Assay standardization : Replicate experiments under controlled conditions (e.g., pH, serum concentration) to isolate variables .
- Proteomic profiling : Use LC-MS/MS to identify off-target interactions that may explain divergent results .
Table 1 : Comparative Analysis of Reported Biological Activities
| Study | Assay Type | Reported Activity (IC) | Key Variables |
|---|---|---|---|
| A | CYP3A4 inhibition | 12 µM | 10% FBS, pH 7.4 |
| B | HeLa cytotoxicity | 45 µM | Serum-free, pH 6.8 |
| C | 5-HT binding | 8 µM | 1% DMSO, 25°C |
Q. How can reaction engineering principles enhance scalable synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Continuous flow chemistry : Implement microreactors for precise temperature control and reduced side reactions .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
- DoE-guided scale-up : Optimize parameters (e.g., mixing efficiency, residence time) using computational fluid dynamics (CFD) .
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 knockouts : Validate target specificity by deleting putative receptor genes in cell models .
- Thermal proteome profiling (TPP) : Identify engaged targets by monitoring protein thermal stability shifts .
- Metabolomics : Track downstream metabolic changes via -NMR or LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
